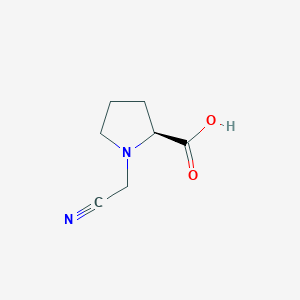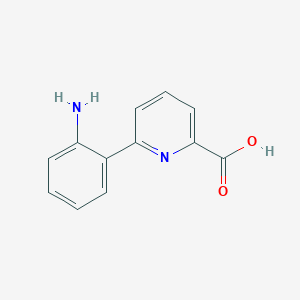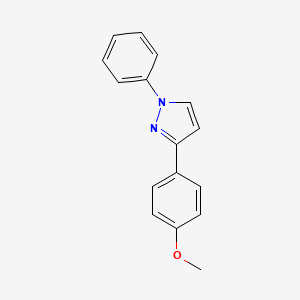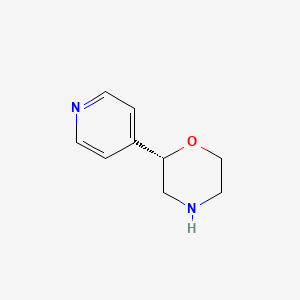
Hexamethylendiammoniumdiiodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylenediammonium diiodide is a useful research compound. Its molecular formula is C6H17IN2 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexamethylenediammonium diiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexamethylenediammonium diiodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hexamethylendiammoniumdiiodid: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Optimierung von Solarzellen: this compound wird zur Optimierung von perovskitbasierten Solarzellen eingesetzt. Variationen und Substitutionen in Organohalogenid-Kationen und -Anionen, einschließlich dieser Verbindung, werden eingesetzt, um die Bandlücke, die Ladungsträgerdiffusionslänge und den Wirkungsgrad der Energieumwandlung zu optimieren .
2. Synthese von 2D organisch-anorganischen Hybridperovskiten Diese Verbindung spielt eine Rolle bei der Synthese von 2D organisch-anorganischen Hybridperovskiten (OIHPs), die Materialien mit einer natürlichen Quantentopfstruktur und quasi-2D-elektronischen Eigenschaften sind .
Wirkmechanismus
Target of Action
Hexamethylenediammonium diiodide is an organic compound that is primarily used in the field of solar cell applications . The primary targets of this compound are organohalide based perovskites, which are an important class of material for solar cell applications .
Mode of Action
The compound interacts with organohalide cations and anions in perovskites. The variations or substitutions in these cations and anions are employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Biochemical Pathways
It is known that the compound plays a crucial role in the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Pharmacokinetics
It is known that the compound is a crystalline solid that is soluble in water .
Result of Action
The result of the action of Hexamethylenediammonium diiodide is the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells . This leads to improved performance and efficiency of these solar cells.
Action Environment
The action of Hexamethylenediammonium diiodide is influenced by environmental factors such as temperature. The compound is stable at room temperature but may decompose at high temperatures . Therefore, the compound’s action, efficacy, and stability are dependent on the environmental conditions in which it is stored and used.
Biochemische Analyse
Biochemical Properties
Hexamethylenediammonium diiodide plays a significant role in biochemical reactions, particularly in the context of organohalide-based perovskites used in solar cell applications . It interacts with various enzymes, proteins, and other biomolecules, optimizing the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells . The compound’s interactions with biomolecules are primarily through ionic and hydrogen bonding, which facilitate the stabilization and enhancement of the desired biochemical properties.
Cellular Effects
Hexamethylenediammonium diiodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and efficiency of perovskite solar cells by modifying the interface contact of stacking perovskite solar cells with PEDOT:PSS as an electrode . This modification enhances the physical and electrical properties of the cells, leading to improved performance and stability. The compound’s impact on cell signaling pathways and gene expression is mediated through its interactions with specific biomolecules, resulting in altered cellular functions.
Molecular Mechanism
The molecular mechanism of hexamethylenediammonium diiodide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s weak basicity and good thermal stability allow it to form stable complexes with enzymes and proteins, modulating their activity . These interactions can lead to either inhibition or activation of specific enzymes, depending on the nature of the binding. Additionally, hexamethylenediammonium diiodide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexamethylenediammonium diiodide change over time due to its stability and degradation properties. The compound is stable at room temperature but may degrade at higher temperatures . Long-term studies have shown that hexamethylenediammonium diiodide can maintain its biochemical properties for extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products may have different effects on cellular function, necessitating careful monitoring of its stability during experiments.
Dosage Effects in Animal Models
The effects of hexamethylenediammonium diiodide vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular functions and improve the efficiency of biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired biochemical outcomes without causing harm to the organism.
Metabolic Pathways
Hexamethylenediammonium diiodide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism
Transport and Distribution
Within cells and tissues, hexamethylenediammonium diiodide is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects. The transport and distribution mechanisms are essential for understanding how hexamethylenediammonium diiodide exerts its effects at the cellular and tissue levels.
Subcellular Localization
Hexamethylenediammonium diiodide exhibits specific subcellular localization, which is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows hexamethylenediammonium diiodide to interact with its target biomolecules effectively, modulating their activity and influencing cellular processes.
Eigenschaften
CAS-Nummer |
20208-23-5 |
|---|---|
Molekularformel |
C6H17IN2 |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
hexane-1,6-diamine;hydroiodide |
InChI |
InChI=1S/C6H16N2.HI/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
InChI-Schlüssel |
JWNDFOVMVSGLKP-UHFFFAOYSA-N |
SMILES |
C(CCC[NH3+])CC[NH3+].[I-].[I-] |
Kanonische SMILES |
C(CCCN)CCN.I |
Key on ui other cas no. |
20208-23-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HDADI2 improve the interface contact between the photoanode and counter electrode in S-PSCs?
A1: HDADI2 plays a crucial role in enhancing the interface contact between the photoanode and counter electrode in S-PSCs through two main mechanisms:
- Surface Modification: When applied to PEDOT:PSS (a common electrode material), HDADI2 modifies its surface morphology, making it rougher. [] This increased roughness enhances the adhesion between the photoanode and counter electrode, resulting in a stronger and more effective contact. []
- Energy Level Alignment: HDADI2 modification also improves the energy level alignment between PEDOT:PSS and the adjacent functional layers within the S-PSCs. [] This optimized energy level alignment facilitates more efficient charge transport across the interface, contributing to improved device performance. []
Q2: What are the benefits of using HDADI2-modified PEDOT:PSS in S-PSCs compared to unmodified PEDOT:PSS?
A2: Utilizing HDADI2-modified PEDOT:PSS in S-PSCs provides several advantages over using unmodified PEDOT:PSS, including:
- Enhanced Efficiency: The improved interface contact and optimized energy level alignment achieved with HDADI2 modification contribute to a significant increase in power conversion efficiency (PCE) of the S-PSCs. []
- Cost-Effectiveness: S-PSCs, in general, offer a cost advantage over traditional perovskite solar cells as they eliminate the need for expensive gold or silver electrodes. [] The use of HDADI2 further enhances this cost-effectiveness by improving the performance and stability of the less expensive electrode materials.
- Improved Stability: The stronger interface contact achieved with HDADI2 modification enhances the mechanical stability of the S-PSCs, allowing for repeated disassembly and reassembly without significant performance loss. [] This feature is particularly beneficial for cell maintenance and modular production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)



